
Isamoltane hemifumarate
Übersicht
Beschreibung
Isamoltan-Hemifumarat ist ein selektiver Antagonist des 5-HT1B-Rezeptors mit hoher Affinität zu β-adrenergen Rezeptoren . Es ist bekannt für seine anxiolytischen Eigenschaften und wurde hinsichtlich seiner potenziellen therapeutischen Anwendungen untersucht .
Herstellungsmethoden
Die Synthese von Isamoltan-Hemifumarat umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen. Die industriellen Produktionsmethoden beinhalten typischerweise die Verwendung spezifischer Reagenzien und Katalysatoren, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Vorbereitungsmethoden
The synthesis of Isamoltane hemifumarate involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The industrial production methods typically involve the use of specific reagents and catalysts to ensure high yield and purity .
Analyse Chemischer Reaktionen
Isamoltan-Hemifumarat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat durchgeführt werden.
Reduktion: Häufige Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.
Substitution: Nucleophile Substitutionsreaktionen sind üblich, wobei Reagenzien wie Natriumhydroxid verwendet werden.
Wissenschaftliche Forschungsanwendungen
Isamoltane hemifumarate exhibits several key pharmacological properties:
- 5-HT1B Receptor Antagonism : It has an IC50 value of 39 nM for inhibiting the binding of [125I]ICYP to 5-HT1B receptors in rat brain membranes, indicating a strong antagonistic effect on these receptors .
- β-Adrenergic Receptor Affinity : The compound also shows significant activity at β-adrenergic receptors with an IC50 of 8.4 nM, making it a dual-action pharmacological agent .
- Anxiolytic Effects : Research indicates that this compound has anxiolytic properties, which could have implications for treating anxiety disorders .
Neuroscience Research
This compound's role as a 5-HT1B antagonist makes it a valuable tool in studying serotonin receptor pathways and their implications in neurological conditions. For instance, studies have shown that it can modulate serotonin synthesis and release in various brain regions, which is critical for understanding mood regulation and anxiety .
Pain Management
Research has explored the role of serotonin receptors in pain perception. This compound has been tested in models assessing mechanical allodynia induced by serotonin, revealing insights into how peripheral serotonin receptors contribute to pain mechanisms . This suggests potential applications in developing analgesic therapies.
Psychiatric Disorders
Given its anxiolytic effects and modulation of serotonergic pathways, this compound may be investigated further for its potential use in treating psychiatric disorders such as depression and anxiety disorders. Its ability to selectively target specific serotonin receptors could lead to more effective treatments with fewer side effects compared to traditional antidepressants.
Case Study 1: Modulation of GABA Release
In a study examining the effects of this compound on GABA release in the globus pallidus of rodent models, it was found that pre-treatment with this compound significantly inhibited the rotational behavior induced by the 5-HT1B receptor agonist CP-93129. This suggests that this compound can effectively modulate neurotransmitter release dynamics, offering insights into its potential therapeutic applications in movement disorders .
Case Study 2: Effects on Mechanical Allodynia
Another study investigated the effects of this compound on mechanical allodynia induced by serotonin in mice. The results indicated that while Isamoltane did not inhibit allodynia directly, it provided valuable data on the interactions between different serotonin receptor subtypes, highlighting its utility in pain research .
Wirkmechanismus
Isamoltane hemifumarate exerts its effects by selectively antagonizing the 5-HT1B receptor, which plays a role in the modulation of neurotransmitter release. It also binds to β-adrenergic receptors, influencing various physiological responses .
Vergleich Mit ähnlichen Verbindungen
Im Vergleich zu anderen 5-HT1B-Rezeptorantagonisten ist Isamoltan-Hemifumarat aufgrund seiner hohen Selektivität und Affinität zu β-adrenergen Rezeptoren einzigartig. Zu ähnlichen Verbindungen gehören:
Propranolol: Ein nicht-selektiver β-adrenerger Rezeptorantagonist.
Metoprolol: Ein selektiver β1-adrenerger Rezeptorantagonist.
Biologische Aktivität
Isamoltane hemifumarate, a compound primarily researched for its pharmacological properties, exhibits significant biological activity through its interactions with serotonin and adrenergic receptors. This article delves into its mechanism of action, biochemical properties, and relevant case studies that highlight its potential therapeutic applications.
Overview of this compound
- Chemical Structure : this compound is chemically identified as 1-[(1-Methylethyl)amino]-3-[2-(1H-pyrrol-1-yl)]-propan-2-ol hemifumarate.
- Molecular Formula : CHNO
- Molar Mass : 274.364 g/mol
- CAS Number : 874882-92-5
This compound functions primarily as a selective antagonist of the 5-HT1B receptor , with approximately 30-fold selectivity over the 5-HT1A receptor . Additionally, it interacts with β-adrenoceptors, which are implicated in the body's response to stress and anxiety.
Key Mechanisms:
- 5-HT1B Receptor Antagonism : By blocking this receptor, isamoltane modulates serotonergic signaling, potentially reducing anxiety and affecting mood regulation.
- β-Adrenoceptor Interaction : This interaction may influence cardiovascular responses and stress-related behaviors.
Biological Activity
The biological effects of this compound have been studied extensively in various experimental models. Below are some critical findings regarding its biological activity:
Case Studies and Research Findings
-
Animal Model Studies :
- A study conducted on male Sprague-Dawley rats indicated that this compound significantly increased the concentration of 5-hydroxyindoleacetic acid (a serotonin metabolite) in the hypothalamus and hippocampus, suggesting enhanced serotonin turnover at doses of 3 mg/kg .
- Behavioral assays demonstrated that administration of isamoltane reduced anxiety-like behaviors in elevated plus maze tests, supporting its potential as an anxiolytic agent .
-
Biochemical Analysis :
- Binding experiments showed that this compound effectively inhibits serotonin reuptake mechanisms by blocking terminal autoreceptors, leading to increased serotonin availability in synaptic clefts .
- The compound's selectivity for the 5-HT1B receptor over the 5-HT1A receptor suggests a targeted approach for treating anxiety without significant side effects associated with broader serotonergic modulation .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing Isamoltane hemifumarate in academic research?
- Methodological Answer : Synthesis typically involves coupling the free base of Isamoltane with hemifumaric acid under controlled stoichiometric conditions. Characterization includes nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98% by area normalization), and mass spectrometry (MS) for molecular weight verification. Thermal stability is evaluated via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) . For reproducibility, experimental protocols must specify solvent systems, reaction temperatures, and purification steps (e.g., recrystallization solvents) .
Q. How does this compound’s dual activity as a 5-HT1B antagonist and β-adrenergic ligand influence receptor selectivity studies?
- Methodological Answer : Researchers should design competitive binding assays using radiolabeled ligands (e.g., [³H]-5-HT for 5-HT1B and [³H]-dihydroalprenolol for β-adrenergic receptors). Dose-response curves and IC₅₀ calculations must account for potential cross-reactivity. Negative controls (e.g., receptor knockout models) and positive controls (selective agonists/antagonists) are critical to isolate target effects . Statistical analysis should use ANOVA with post-hoc tests to compare binding affinities across receptor subtypes .
Q. What stability considerations are essential for this compound in long-term pharmacological studies?
- Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH) over 6–12 months assess degradation products via HPLC. Photostability requires testing under ICH Q1B guidelines using UV-Vis exposure. Hemifumarate salts generally exhibit better solubility and stability than free bases, but pH-dependent degradation in aqueous buffers must be monitored using kinetic modeling .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported β-adrenergic vs. 5-HT1B receptor affinity ratios for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, temperature). A meta-analysis of published IC₅₀ values, stratified by experimental parameters, can identify confounding variables. Replicate studies using standardized protocols (e.g., HEK293 cells expressing human receptors) and orthogonal techniques (e.g., functional cAMP assays for β-adrenergic activity) are recommended. Data normalization to reference ligands (e.g., propranolol for β-adrenergic) reduces inter-study variability .
Q. What experimental designs are optimal for isolating this compound’s neuropharmacological effects from peripheral β-adrenergic actions?
- Methodological Answer : Use in vivo models with central vs. peripheral receptor blockade. For example, co-administer Isamoltane with a peripherally restricted β-antagonist (e.g., nadolol) to isolate central 5-HT1B effects. Microdialysis in brain regions (e.g., prefrontal cortex) paired with systemic pharmacokinetic profiling can correlate receptor occupancy with behavioral outcomes .
Q. What crystallization strategies improve the polymorphic purity of this compound for X-ray diffraction studies?
- Methodological Answer : Screen solvents (e.g., ethanol/water mixtures) under varying cooling rates to favor Form I crystallization. Use powder X-ray diffraction (PXRD) and dynamic vapor sorption (DVS) to confirm polymorph identity and hygroscopicity. For novel polymorphs (e.g., Form II), structure-property relationships should link crystal packing to solubility and bioavailability .
Q. How should researchers address batch-to-batch variability in this compound’s pharmacological data?
- Methodological Answer : Implement quality-by-design (QbD) principles during synthesis, including critical process parameter (CPP) monitoring (e.g., pH, stirring rate). Use multivariate analysis (e.g., PCA) to correlate impurity profiles (e.g., residual solvents) with bioactivity outliers. Report batch numbers and characterization data in supplementary materials for transparency .
Q. Data Presentation Guidelines
- Tables : Include mean ± SD for triplicate experiments, with footnotes explaining outliers. Use Roman numerals for table labels (e.g., Table I: Receptor Binding Affinities) .
- Figures : Dose-response curves must specify error bars (SEM vs. SD) and curve-fitting methods (e.g., Hill equation). Use color-coding for receptor subtypes in schematics .
Eigenschaften
IUPAC Name |
(E)-but-2-enedioic acid;1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H22N2O2.C4H4O4/c2*1-13(2)17-11-14(19)12-20-16-8-4-3-7-15(16)18-9-5-6-10-18;5-3(6)1-2-4(7)8/h2*3-10,13-14,17,19H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHSBYUSDSJLAQ-WXXKFALUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.